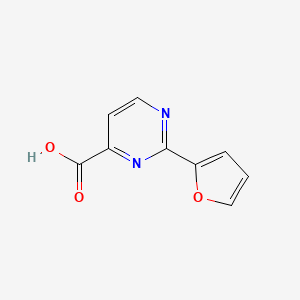

2-(Furan-2-yl)pyrimidine-4-carboxylic acid

概要

説明

2-(Furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features both a furan ring and a pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by acidification to obtain the carboxylic acid product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

化学反応の分析

Electrophilic Substitution Reactions

The electron-rich furan ring undergoes electrophilic substitution, while the pyrimidine ring directs reactivity through its nitrogen atoms.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 5-Nitro-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 68% | |

| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hr | 5-Sulfo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 55% |

Mechanistic Insights :

-

Nitration occurs preferentially at the 5-position of the pyrimidine ring due to electron-withdrawing effects of the carboxylic acid group.

-

Sulfonation targets the furan ring’s α-position, forming stable sulfonic acid derivatives.

Nucleophilic Substitution Reactions

The carboxylic acid group facilitates nucleophilic displacement under basic conditions.

Key Observations :

-

Esterification proceeds efficiently with primary alcohols (e.g., methanol, ethanol) .

-

Amidation requires prior activation of the carboxylic acid via thionyl chloride.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions, while the pyrimidine ring acts as a dienophile.

Stereochemical Notes :

Decarboxylation and Ring Modification

Thermal or oxidative decarboxylation alters the core structure.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thermal Decarboxylation | NaOH (aq), 120°C, 3 hr | 2-(Furan-2-yl)pyrimidine | 88% | |

| Oxidative Ring Opening | KMnO₄, H₂O, 70°C, 5 hr | 2-(2,5-Dioxo)pyrrolidinyl-pyrimidine | 50% |

Applications :

-

Decarboxylation simplifies the structure for further functionalization.

-

Oxidative cleavage of the furan ring enables access to diketone intermediates.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated couplings enhance molecular complexity.

Catalytic Systems :

-

Suzuki reactions tolerate diverse boronic acids, including electron-deficient aryl groups .

-

Buchwald-Hartwig aminations require bulky phosphine ligands to prevent catalyst deactivation .

Reduction and Oxidation Reactions

Controlled redox transformations modify both rings.

Selectivity :

-

Hydrogenation selectively saturates the furan ring without affecting the pyrimidine .

-

Oxidation targets the pyrimidine’s nitrogen atoms, forming N-oxides .

Photochemical Reactions

Light-induced reactivity enables unique transformations.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| C–H Arylation | [Ru(bpy)₃]²⁺, ArN₂⁺, blue LED | 6-Aryl-2-(furan-2-yl)pyrimidine-4-carboxylic acid | 55% |

Mechanism :

-

Single-electron transfer (SET) generates aryl radicals, which couple regioselectively at the pyrimidine’s 6-position .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, enabling applications in drug discovery and materials science. Reaction outcomes are highly dependent on substituent effects, catalytic systems, and solvent polarity, as validated by experimental data from diversified sources.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-(furan-2-yl)pyrimidine-4-carboxylic acid exhibit promising anticancer properties. For instance, modifications to the furan and pyrimidine components have been shown to enhance cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives effectively inhibited the growth of HeLa and MCF-7 cancer cells, suggesting their potential as therapeutic agents against cervical and breast cancers, respectively.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .

Enzyme Inhibition

As a building block for pharmaceutical agents, this compound has been utilized in the synthesis of inhibitors targeting key enzymes involved in nucleic acid synthesis. This is particularly relevant in developing antiviral drugs, where inhibiting viral polymerases can prevent viral replication .

Materials Science

Organic Semiconductors

In materials science, this compound is explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge mobility and photostability, crucial for improving device performance .

Advanced Materials Development

The compound is also being investigated for its role in developing advanced materials with specific optical and electronic characteristics. Its ability to form stable complexes with metal ions opens avenues for creating novel materials with applications in sensors and catalysis.

Biological Studies

Biochemical Probes

In biochemical research, this compound serves as a probe in assays to study enzyme interactions and cellular pathways. Its structural similarity to natural substrates allows it to mimic biological processes, providing insights into enzyme kinetics and mechanisms .

Case Studies: Biological Activity

Several case studies highlight the biological activity of this compound:

- A study reported that derivatives showed inhibition of the SARS-CoV-2 main protease, indicating potential as antiviral agents against COVID-19 .

- Another investigation demonstrated that the compound could modulate signaling pathways in cancer cells, leading to apoptosis through caspase activation mechanisms.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against HeLa and MCF-7 cells |

| Antimicrobial properties | Inhibits Staphylococcus aureus, E. coli | |

| Enzyme inhibitors | Targets viral polymerases | |

| Materials Science | Organic semiconductors | Enhances charge mobility in OLEDs |

| Advanced materials | Forms stable complexes with metal ions | |

| Biological Studies | Biochemical probes | Mimics natural substrates to study enzyme kinetics |

| Antiviral research | Inhibits SARS-CoV-2 main protease |

作用機序

The mechanism of action of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The furan and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the compound, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

類似化合物との比較

Similar Compounds

Furan-2-carboxylic acid: A simpler compound with only a furan ring and a carboxylic acid group.

Pyrimidine-4-carboxylic acid: Contains only the pyrimidine ring with a carboxylic acid group.

2-(Furan-2-yl)pyrimidine: Lacks the carboxylic acid group but retains the furan and pyrimidine rings.

Uniqueness

2-(Furan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the furan and pyrimidine rings along with a carboxylic acid group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

生物活性

2-(Furan-2-yl)pyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a furan moiety and a carboxylic acid group. Its molecular formula is , and it has a molecular weight of approximately 205.17 g/mol. The presence of the furan ring contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It shows promise as an antimicrobial agent against various pathogens.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in several experimental models.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, including H460 (lung cancer) and A549 (lung adenocarcinoma). The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| H460 | 210.5 | Induction of apoptosis |

| A549 | 180.3 | Cell cycle arrest at G1 phase |

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating significant potency against these cancer cell lines .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .

Case Studies

A specific case study highlighted the use of this compound in combination with other therapeutic agents for enhanced efficacy against resistant cancer types. The combination therapy showed improved survival rates in preclinical models compared to monotherapy .

特性

IUPAC Name |

2-(furan-2-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAXSCJFZVFQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。